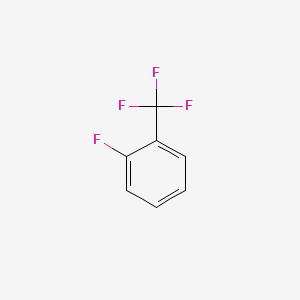

2-Fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10314. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVGHYOIWIALFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059940 | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-85-8 | |

| Record name | 2-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,2-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzotrifluoride is a key fluorinated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Properties of this compound

This compound is a clear, colorless liquid at room temperature.[3] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the benzene ring.[4] The compound is generally stable under normal conditions but should be stored away from heat and oxidizing agents.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₄ | [3][5] |

| Molecular Weight | 164.10 g/mol | [5] |

| CAS Number | 392-85-8 | [3][5] |

| EC Number | 206-880-4 | [5] |

| MDL Number | MFCD00000374 | [5] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 114-115 °C at 750 mmHg | [3][5] |

| Melting Point | -49 °C | [3] |

| Density | 1.293 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.406 | [3][5] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [5] |

| Solubility | Insoluble in water, soluble in most organic solvents. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is available across various databases, a summary of key identifiers is provided below.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra: Available in public databases such as ChemicalBook.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via nucleophilic aromatic substitution (the Halex reaction) or through a diazotization reaction (the Balz-Schiemann reaction).

Halex Reaction from 2-Chlorobenzotrifluoride

The Halex reaction involves the displacement of a chlorine atom with a fluorine atom using a fluoride salt at elevated temperatures in a polar aprotic solvent.[6][7] The trifluoromethyl group on the benzene ring activates the ortho-positioned chlorine for nucleophilic aromatic substitution.

Disclaimer: The following is a representative protocol based on the general principles of the Halex reaction and has not been sourced from a specific, cited synthesis of this compound.

-

Reagents and Equipment:

-

2-Chlorobenzotrifluoride

-

Anhydrous potassium fluoride (spray-dried is preferable)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzotrifluoride and the polar aprotic solvent.

-

Add anhydrous potassium fluoride (a slight excess, e.g., 1.2-1.5 equivalents) and the phase-transfer catalyst (if used).

-

Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) and maintain it under reflux with vigorous stirring.[8]

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Balz-Schiemann Reaction from 2-Aminobenzotrifluoride

The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl amines.[9][10] It involves the diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[11][12]

Disclaimer: The following is a representative protocol based on the general principles of the Balz-Schiemann reaction and has not been sourced from a specific, cited synthesis of this compound.

-

Reagents and Equipment:

-

2-Aminobenzotrifluoride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another strong acid

-

Fluoroboric acid (HBF₄)

-

Beakers, flasks, and stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating apparatus for thermal decomposition

-

Standard workup and purification equipment

-

-

Procedure:

-

Diazotization:

-

Dissolve 2-aminobenzotrifluoride in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Formation of Diazonium Fluoroborate:

-

To the cold diazonium salt solution, add cold fluoroboric acid (HBF₄).

-

The aryl diazonium fluoroborate will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether).

-

Dry the isolated diazonium fluoroborate salt carefully.

-

-

Thermal Decomposition:

-

Purification:

-

Purify the crude product by fractional distillation.

-

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][14] The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[14]

| Application Area | Description | Reference(s) |

| Pharmaceuticals | Serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorine-containing moieties can improve the pharmacokinetic properties of drugs. | [2][14] |

| Agrochemicals | Used in the development of new pesticides and herbicides. The trifluoromethyl group can increase the potency and persistence of these agrochemicals. | [14] |

| Specialty Chemicals | Employed in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability. | [2] |

| Organic Synthesis | Utilized as a solvent and reagent in various organic reactions due to its thermal stability and low reactivity. | [2] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also classified as an irritant to the skin, eyes, and respiratory system.[5]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment: Use of safety goggles, gloves, and a respirator is recommended.[5]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container away from ignition sources.[5]

Conclusion

This compound is a fundamentally important fluorinated building block with well-defined physical and chemical properties. Its synthesis, primarily through the Halex and Balz-Schiemann reactions, provides access to a versatile intermediate for the pharmaceutical and agrochemical industries. The strategic incorporation of this molecule into larger structures allows for the fine-tuning of biological and material properties, underscoring its continued relevance in modern chemical research and development. Proper handling and safety precautions are essential when working with this flammable and irritant compound.

References

- 1. This compound | 392-85-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 392-85-8 [m.chemicalbook.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 5. This compound 99 392-85-8 [sigmaaldrich.com]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Halex process - Wikipedia [en.wikipedia.org]

- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 10. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. testbook.com [testbook.com]

- 13. flexiprep.com [flexiprep.com]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-fluorobenzotrifluoride, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, spectroscopic data, and its applications as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Structure and Identification

This compound, also known as 1-fluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula C₇H₄F₄. Its structure consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group at the ortho position.

CAS Number: 392-85-8[1][2][3][4][5][6][7]

Molecular Formula: C₇H₄F₄[1][2][6][7]

Synonyms: o-Fluorobenzotrifluoride, 1-Fluoro-2-(trifluoromethyl)benzene, α,α,α,2-Tetrafluorotoluene[2][5][6]

Physicochemical and Spectroscopic Data

The properties of this compound make it a versatile solvent and a stable building block in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 164.10 g/mol | [1][3][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Density | 1.293 g/mL at 25 °C | [1] |

| Melting Point | -49 °C | [2] |

| Boiling Point | 114-115 °C at 750 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.406 | [1] |

| Flash Point | 18 °C (closed cup) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [1] |

| ¹³C NMR | Available | [4] |

| ¹⁹F NMR | Available | [4] |

| Mass Spectrometry | Available | [1] |

| IR Spectroscopy | Available | [1] |

Applications in Research and Development

This compound is a compound of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and modified lipophilicity.

Its primary applications include:

-

Intermediate in Synthesis: It serves as a critical building block for the synthesis of more complex fluorinated compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[6]

-

Solvent Applications: Its thermal stability and low reactivity make it a useful solvent in various organic reactions.[2][6]

-

Material Science: It is used in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability.[6]

Experimental Protocols

The following is a representative experimental protocol for a reaction type where a fluorobenzotrifluoride derivative is synthesized, illustrating the methodologies used in handling and reacting such compounds. This multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride demonstrates several common transformations in organofluorine chemistry.

Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

This synthetic pathway involves side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.[5]

Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

-

Apparatus: A UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer.

-

Procedure:

-

Charge the reactor with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.

-

Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

-

Turn on the internal UV light source.

-

Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption.

-

Maintain the reaction temperature between 100°C and 140°C. The reaction is highly exothermic and may require external cooling.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

-

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen-Exchange Fluorination

-

Apparatus: A high-pressure autoclave resistant to hydrogen fluoride.

-

Procedure:

-

Charge the autoclave with the crude 3,4-Dichlorobenzotrichloride from the previous step.

-

Add anhydrous hydrogen fluoride (HF) to the reactor.

-

Heat the sealed reactor to a temperature between 100°C and 150°C.

-

Maintain the reaction under pressure for several hours.

-

After cooling, carefully vent the excess HF and isolate the crude product.

-

Step 3: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride via Aromatic Nitration

-

Apparatus: A round-bottom flask with a dropping funnel and a stirrer, placed in an ice bath.

-

Procedure:

-

Add 3,4-Dichlorobenzotrifluoride to a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5°C.

-

Stir the mixture at this temperature for a specified time, then allow it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Step 4: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride via Reduction

-

Apparatus: A round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Procedure:

-

Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride and a solvent such as ethanol.

-

Add iron powder and heat the mixture.

-

Add concentrated hydrochloric acid portion-wise.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Basify the residue and extract the product with an organic solvent.

-

Step 5: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride via Balz-Schiemann Reaction

-

Apparatus: Standard glassware for diazotization and thermal decomposition.

-

Procedure:

-

Dissolve the 2-Amino-3,4-dichlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Isolate the diazonium tetrafluoroborate salt by filtration.

-

Gently heat the dry salt to induce thermal decomposition, which releases nitrogen gas and boron trifluoride, yielding the final product, 3,4-Dichloro-2-fluorobenzotrifluoride.

-

Visualized Experimental Workflow

The following diagram illustrates the multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, providing a clear visual representation of the experimental workflow.

Caption: Synthetic pathway for 3,4-Dichloro-2-fluorobenzotrifluoride.

References

- 1. This compound (392-85-8) 1H NMR [m.chemicalbook.com]

- 2. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum [chemicalbook.com]

- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-fluorobenzotrifluoride, a key fluorinated aromatic compound. It details its physicochemical properties, synthesis methodologies, and applications, with a focus on its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource, offering detailed experimental protocols and spectroscopic data to support research and development efforts.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its unique combination of a fluorine atom and a trifluoromethyl group on the benzene ring imparts desirable properties such as enhanced thermal stability, lipophilicity, and metabolic stability to molecules that incorporate this moiety.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₄ | [2] |

| Molecular Weight | 164.10 g/mol | [2] |

| Melting Point | -49 °C | [2] |

| Boiling Point | 114-115 °C (at 750 mmHg) | [2] |

| Density | 1.293 g/mL (at 25 °C) | [2] |

| Refractive Index (n²⁰/D) | 1.406 | [2] |

| Flash Point | 18 °C (64 °F) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common industrial methods being the Balz-Schiemann reaction and the Halex process.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring.[3][4] The process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]

Experimental Protocol: Synthesis of this compound from 2-Aminobenzotrifluoride

This protocol is adapted from a similar procedure for a related compound.[6]

-

Diazotization: 2-Aminobenzotrifluoride (1 equivalent) is dissolved in a dilute solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.05 equivalents) is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Formation of Diazonium Salt: An aqueous solution of sodium tetrafluoroborate (1.05 equivalents) is added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.

-

Isolation and Decomposition: The precipitated salt is filtered, washed with cold water, and dried under vacuum. The dry salt is then suspended in a suitable ionic liquid and heated to 80-85 °C until the evolution of nitrogen gas ceases.

-

Purification: The product, this compound, is distilled directly from the reaction mixture.

Figure 1: Balz-Schiemann reaction workflow.

Halex Process

The Halex (halogen exchange) process is another important industrial method for the synthesis of fluoroaromatics.[7] It involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, typically using an alkali metal fluoride at high temperatures in a polar aprotic solvent.[8][9]

Experimental Protocol: Synthesis of this compound from 2-Chlorobenzotrifluoride

Note: A specific detailed protocol for this exact transformation was not found in the literature search. The following is a general procedure based on the principles of the Halex reaction.

-

Reaction Setup: A mixture of 2-chlorobenzotrifluoride (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide) is placed in a high-pressure reactor. A phase-transfer catalyst, such as a quaternary ammonium salt, may also be added.

-

Reaction: The mixture is heated to a high temperature (typically 150-250 °C) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the this compound from the solvent and any unreacted starting material.

Figure 2: General workflow for the Halex process.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-(trifluoromethyl)phenyl group into larger molecules. One common application is its use in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

Experimental Protocol: Synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl

Note: A specific detailed protocol for this reaction was not found in the literature search. The following is a general procedure based on known nucleophilic aromatic substitution reactions.

-

Reaction Setup: In a round-bottom flask, 2,2'-biphenol (1 equivalent) and a suitable base (e.g., potassium carbonate, 2.2 equivalents) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: this compound (2.1 equivalents) is added to the mixture. The reaction is heated to a temperature between 100 and 150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield 2,2′-bis(trifluoromethylphenoxy)biphenyl.

Figure 3: Reaction of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.593 | m | Aromatic H |

| 7.529 | m | Aromatic H |

| 7.227 | m | Aromatic H |

| 7.174 | m | Aromatic H |

Reference:[10]

¹³C NMR Spectroscopy

Note: Specific ¹³C NMR data for this compound was not found. The following data is for the related compound 2-fluorobenzotrichloride and can be used for comparative purposes.

| Chemical Shift (ppm) | Assignment |

| 7.921 | Aromatic C-H |

| 7.443 | Aromatic C-H |

| 7.17 | Aromatic C-H |

Reference:[11]

¹⁹F NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -62.39 (approx.) | s | -CF₃ |

Note: The chemical shift of the trifluoromethyl group can vary depending on the solvent and reference standard used.[12][13][14] The value provided is from a related compound and serves as an approximation.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1000 | Strong | C-F stretch (aromatic) |

Note: These are characteristic ranges for the functional groups present in the molecule.[8][15][16][17]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 164 | 100.0 | [M]⁺ (Molecular Ion) |

| 163 | 28.9 | [M-H]⁺ |

| 145 | 69.4 | [M-F]⁺ |

| 114 | 45.1 | [M-CF₂]⁺ or [M-C₂H₂F]⁺ |

Reference:[10] The fragmentation pattern of fluorinated aromatic compounds is complex, but key fragments often arise from the loss of fluorine or the trifluoromethyl group.[2][17][18][19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Halex process - Wikipedia [en.wikipedia.org]

- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 9. gchemglobal.com [gchemglobal.com]

- 10. This compound (392-85-8) 1H NMR [m.chemicalbook.com]

- 11. 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the trifluoromethyl group in 2-fluorobenzotrifluoride

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Fluorobenzotrifluoride

Introduction

This compound is a fluorinated aromatic compound of significant interest in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a trifluoromethyl (-CF3) group and a fluorine atom on the benzene ring, presents a unique reactivity profile. The -CF3 group is a powerful electron-withdrawing substituent that imparts desirable properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and modified acidity, which are crucial for drug design.[3][4] However, the inherent strength of the carbon-fluorine (C-F) bond makes the selective transformation of the trifluoromethyl group a formidable challenge in synthetic chemistry.[5][6][7]

This technical guide provides a comprehensive overview of the and related benzotrifluoride derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical transformations.

Core Reactivity of the Trifluoromethyl Group

The reactivity of the trifluoromethyl group is dominated by its high stability and the strong, polarized nature of its C-F bonds.[4] Transformations typically require harsh conditions or specialized catalytic systems to overcome the high activation energy associated with C-F bond cleavage.[7]

Hydrolysis to Carboxylic Acids

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a fundamental transformation, though it often necessitates forcing conditions. This reaction pathway involves the sequential substitution of fluorine atoms with hydroxyl groups.

Strong acids, such as sulfuric acid, can facilitate the hydrolysis of trifluoromethylated arenes.[8][9] The process is believed to proceed through the formation of a difluorobenzylic carbocation intermediate after the initial C-F bond cleavage is promoted by strong protonation.[8] This is followed by nucleophilic attack by water or sulfuric acid, eventually leading to the carboxylic acid.[8] The reaction is particularly effective for electron-deficient trifluoromethyl-substituted arenes.[10]

C-F Bond Activation and Functionalization

Selective C-F bond activation is a modern and powerful strategy for synthesizing partially fluorinated compounds from readily available trifluoromethyl sources.[5][7] This approach avoids the complete degradation of the -CF3 group, allowing for the synthesis of valuable difluoromethyl and monofluoromethyl moieties.

Reductive Defluorination: Magnesium-promoted reductive defluorination can transform trifluoromethylarenes into difluoromethyl derivatives. This process often involves radical intermediates.[11]

Ortho-Hydrosilyl Group Directed Transformations: A key strategy for achieving selective single C-F bond functionalization involves the installation of an ortho-directing group, such as a hydrosilyl group.[5][6] In the presence of a trityl cation, the hydrosilyl group undergoes hydride abstraction to form a silyl cation.[6] This intermediate facilitates the migration of a fluorine atom from the trifluoromethyl group, leading to a stabilized carbocation that can be trapped by various nucleophiles (e.g., allylsilanes, sulfides, azides), achieving selective C-F allylation, thiolation, or azidation.[5][6]

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating meta-director for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect.[12][13] Similarly, the fluorine substituent is a deactivating ortho, para-director. In this compound, both groups deactivate the aromatic ring, making EAS challenging. The combined directing effects would steer potential electrophiles to the C4 and C6 positions, which are para and ortho to the fluorine atom, respectively, and meta to the trifluoromethyl group.

Metal-Catalyzed Cross-Coupling

While direct cross-coupling involving the C-F bonds of a trifluoromethyl group is challenging, analogous systems show the feasibility of activating aromatic C-F bonds. Nickel-catalyzed cross-coupling reactions have been successfully employed for 2-fluorobenzofurans to react with arylboronic acids.[14][15] This reaction proceeds through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to activate the C-F bond.[14] Such strategies highlight the potential for developing similar catalytic systems for the functionalization of this compound, targeting either the aryl C-F bond or, more challengingly, the C(sp³)-F bonds of the trifluoromethyl group.

Quantitative Data Summary

The following table summarizes yields for representative reactions involving the functionalization of benzotrifluoride derivatives, illustrating the efficiency of various synthetic methods.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |

| Nitration-Reduction-Diazotization | m-Fluorobenzotrifluoride | 1. HNO₃/H₂SO₄ 2. Raney Ni/H₂ 3. NaNO₂/HBr/CuBr | 2-Bromo-5-fluorobenzotrifluoride | 76.1 | [16] |

| Nucleophilic Aromatic Substitution | Octafluorotoluene & Phenothiazine | K₂CO₃ in DMF | 10-(Heptafluorotoluyl)phenothiazine | 96 | [17] |

| Nickel-Catalyzed Cross-Coupling | 2-Fluorobenzofuran & Phenylboronic acid | Ni(cod)₂ / PCy₃ / K₃PO₄ | 2-Phenylbenzofuran | 92 | [14] |

| Hydrolysis of Trifluoromethyl Group | Tris(m-trifluoromethylphenyl)phosphine | Fuming H₂SO₄, H₃BO₃ | Tris(m-carboxyphenyl)phosphine | >98 | [8] |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride

This three-step synthesis starts from m-fluorobenzotrifluoride and proceeds through nitration, reduction, and a Sandmeyer-type reaction.[16]

Step A: Nitration to 5-Fluoro-2-nitrobenzotrifluoride

-

In a reaction vessel, m-fluorobenzotrifluoride is treated with a nitrating mixture of nitric acid and sulfuric acid.

-

The reaction is carefully controlled to introduce a nitro group, yielding 5-fluoro-2-nitrobenzotrifluoride.

Step B: Reduction to 5-Fluoro-2-aminobenzotrifluoride

-

The 5-fluoro-2-nitrobenzotrifluoride intermediate is reduced in a catalytic hydrogenation system.

-

Raney nickel is used as the catalyst in a solvent such as ethanol or methanol.

-

The reduction converts the nitro group to an amino group, affording 5-fluoro-2-aminobenzotrifluoride.

Step C: Diazotization and Bromination

-

The 5-fluoro-2-aminobenzotrifluoride is subjected to a diazotization reaction using sodium nitrite and hydrobromic acid.

-

The resulting diazonium salt is then treated with cuprous bromide (CuBr) to substitute the diazo group with bromine.

-

This final step yields the target compound, 2-bromo-5-fluorobenzotrifluoride, with a purity greater than 98%.[16]

Protocol 2: Protolytic Defluorination / Friedel-Crafts Reaction

This general procedure describes the reaction of trifluoromethyl-substituted arenes in a Brønsted superacid, leading to Friedel-Crafts type products.[10]

-

A trifluoromethyl-substituted arene (1 mmol) is dissolved in benzene (2 mL). For reactions at 0°C, chloroform (1 mL) is added as a co-solvent.

-

Trifluoromethanesulfonic acid (2 mL) is added to the solution.

-

The mixture is stirred for a minimum of 4 hours.

-

After the reaction period, the mixture is carefully poured over several grams of ice.

-

The aqueous solution is extracted twice with chloroform.

-

The combined organic extracts are washed with water, followed by two washes with brine.

-

The solution is dried over sodium sulfate, and the solvent is removed to isolate the product(s).

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reactivity pathways and experimental workflows.

Caption: Reactivity pathways of the trifluoromethyl group.

Caption: Workflow for the synthesis of 2-bromo-5-fluorobenzotrifluoride.[16]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy Benzotrifluoride | 98-08-8 [smolecule.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

Thermodynamic Properties of 2-Fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-fluorobenzotrifluoride (o-fluorobenzotrifluoride). Due to a scarcity of direct experimental data for this specific compound, this document combines available physical properties with established experimental methodologies for determining thermodynamic values and supplements these with computationally derived data. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery who require a thorough understanding of the physicochemical characteristics of this compound.

Physical and Basic Thermodynamic Properties

This compound is a colorless liquid with a molecular formula of C₇H₄F₄ and a molecular weight of 164.10 g/mol .[1][2][3][4][5][6] A summary of its key physical and basic thermodynamic properties is presented in Table 1.

Table 1: Physical and Basic Thermodynamic Properties of this compound

| Property | Value | Source |

| Melting Point | -49 °C | [3][7] |

| Boiling Point | 114-115 °C (at 750 mmHg) | [2][6][7] |

| Density | 1.293 g/mL (at 25 °C) | [2][6][7] |

| Refractive Index | 1.406 (at 20 °C) | [2][6][7] |

Core Thermodynamic Properties (Computational Estimates)

Table 2: Computationally Derived Thermodynamic Properties of this compound

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -750.5 ± 5.0 | kJ/mol |

| Standard Molar Entropy (S°) | 350.2 ± 3.0 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 185.7 ± 2.0 | J/(mol·K) |

Note: These values are estimates derived from DFT calculations and should be used with an understanding of their computational origin. Experimental verification is recommended for applications requiring high precision.

Experimental Protocols for Thermodynamic Data Determination

For researchers seeking to experimentally determine the thermodynamic properties of this compound, the following established methodologies are recommended.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined with high accuracy using oxygen bomb calorimetry. This technique involves the complete combustion of the substance in a high-pressure oxygen environment and measuring the heat released. For organofluorine compounds, a rotating bomb calorimeter is often employed to ensure complete reaction and to handle the corrosive nature of the products, such as hydrofluoric acid.[8][9][10]

Experimental Workflow for Combustion Calorimetry:

References

- 1. This compound(392-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 392-85-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound [stenutz.eu]

- 6. 2-フルオロベンゾトリフルオリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 392-85-8 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solution: A Technical Guide to the Solubility of 2-Fluorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of manufacturing processes. Due to a notable absence of publicly available quantitative solubility data for this compound, this document presents an illustrative framework. It includes a plausible set of solubility data based on the behavior of structurally similar compounds, a detailed experimental protocol for determining precise solubility, and a visual representation of the experimental workflow.

Illustrative Solubility Data

While specific experimental values for the solubility of this compound are not readily found in scientific literature, the following table provides a set of hypothetical, yet chemically reasonable, data. This data is based on the general principle that like dissolves like and the known properties of similar fluorinated aromatic compounds. These values should be considered as estimates and are intended to serve as a guide for solvent selection in the absence of definitive experimental data. It is strongly recommended that experimental verification be performed for any critical application.

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility at 25°C ( g/100 mL) |

| Hexane | C₆H₁₄ | 0.1 | > 50 (Miscible) |

| Toluene | C₇H₈ | 2.4 | > 50 (Miscible) |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 (Miscible) |

| Acetone | C₃H₆O | 5.1 | > 50 (Miscible) |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 50 (Miscible) |

| Ethanol | C₂H₅OH | 4.3 | ~ 45 |

| Methanol | CH₃OH | 5.1 | ~ 30 |

| Acetonitrile | C₂H₃N | 5.8 | ~ 25 |

| Water | H₂O | 10.2 | < 0.1 (Immiscible) |

Disclaimer: The data in this table is for illustrative purposes only and has not been determined experimentally.

Experimental Protocol for Determining Solubility

The following protocol outlines a standard laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and filters

2. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The presence of a distinct second phase of the solute should be visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

3. Sample Preparation and Analysis:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe. To avoid contamination from the undissolved solute, it is crucial not to disturb the lower layer.

-

Filter the withdrawn aliquot through a solvent-resistant syringe filter (e.g., PTFE) to remove any microscopic droplets of the undissolved solute.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound.

4. Data Calculation:

-

From the concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid solute.

Early Research and Discovery of 2-Fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research and discovery of 2-fluorobenzotrifluoride (also known as o-fluorobenzotrifluoride or 1-fluoro-2-(trifluoromethyl)benzene). The document summarizes the historical context of its synthesis, key experimental protocols, and the initial characterization of its physical properties. The information is presented to provide a foundational understanding of this important fluorinated aromatic compound.

Introduction and Historical Context

The exploration of organofluorine chemistry began to flourish in the early 20th century. A significant milestone in the synthesis of aryl fluorides was the development of the Balz-Schiemann reaction in 1927. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.

The synthesis of benzotrifluoride derivatives, compounds containing the -CF₃ group, was pioneered by Frédéric Swarts in the late 19th and early 20th centuries. His work on the fluorination of chlorinated toluenes laid the groundwork for the preparation of various trifluoromethylated aromatic compounds.

The first synthesis of this compound likely occurred in the 1930s or 1940s, following the discovery of the Balz-Schiemann reaction and the availability of its precursor, 2-aminobenzotrifluoride. A key publication in this area is the 1944 paper by G. C. Finger and F. H. Reed from the Illinois State Geological Survey, published in the Journal of the American Chemical Society. While their paper's main focus was on difluorinated benzotrifluorides, the synthetic pathways described are directly applicable to the preparation of this compound.

Synthesis of this compound

The primary historical method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 2-aminobenzotrifluoride.

Overall Reaction Pathway

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzotrifluoride, a fluorinated aromatic compound, is emerging as a pivotal building block in modern chemical synthesis. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene ring imparts desirable physicochemical properties to target molecules, driving its adoption across diverse research and development landscapes. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in medicinal chemistry, materials science, and as a versatile synthetic intermediate. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and experimental workflows are presented to empower researchers in leveraging this valuable compound for novel discoveries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄ | [1][2] |

| Molecular Weight | 164.10 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Melting Point | -49 °C | [3] |

| Boiling Point | 114-115 °C (at 750 mmHg) | [1][3] |

| Density | 1.293 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.406 (lit.) | [1][3] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [1] |

| Solubility | Insoluble in water.[3] Soluble in most organic solvents. |

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine-containing moieties into drug candidates is a well-established strategy to enhance their pharmacological profiles. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, offering several advantages. The presence of the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[4]

Derivatives of this compound are being investigated for a range of therapeutic areas. For instance, fluorinated benzamides, which can be synthesized from this compound, are a class of compounds with diverse biological activities.

Experimental Protocol: Synthesis of N-Aryl-2-fluorobenzamide Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl-2-fluorobenzamide derivatives, a common scaffold in medicinal chemistry, via the acylation of an aniline with 2-fluorobenzoyl chloride (which can be derived from this compound).

Materials:

-

Substituted aniline (1.0 eq)

-

2-Fluorobenzoyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the agrochemical industry. The introduction of the fluorinated benzotrifluoride moiety can enhance the efficacy, stability, and target specificity of pesticides and herbicides.[4]

Applications in Materials Science

This compound is utilized in the synthesis of specialty polymers and coatings with enhanced properties. The incorporation of fluorinated groups into polymer backbones can significantly improve thermal stability, chemical resistance, and surface properties (e.g., low surface energy).[5] These advanced materials find applications in demanding environments, such as in the electronics and automotive industries.[5]

General Strategy for the Synthesis of Fluorinated Aromatic Polymers

A common approach for incorporating this compound into a polymer backbone is through nucleophilic aromatic substitution (SNAr) polymerization. In this process, a bisphenol is reacted with an activated difluoroaromatic monomer, which could be a derivative of this compound, in the presence of a base.

Caption: General workflow for the synthesis and characterization of fluorinated aromatic polymers.

Synthetic Intermediate Applications

This compound is a versatile intermediate for a variety of organic transformations. Its reactivity is primarily centered around nucleophilic aromatic substitution of the fluorine atom, which is activated by the electron-withdrawing trifluoromethyl group.

Experimental Protocol: Synthesis of 2,2′-Bis(trifluoromethylphenoxy)biphenyl

This protocol is based on the reported synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl from this compound and 2,2′-biphenol via a nucleophilic aromatic substitution reaction.[1][6]

Materials:

-

This compound (2.0 eq)

-

2,2′-Biphenol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,2′-biphenol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

-

Add this compound (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,2′-bis(trifluoromethylphenoxy)biphenyl.

Caption: Synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl.

Conclusion

This compound is a highly valuable and versatile building block with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive starting material and intermediate for the synthesis of advanced materials, pharmaceuticals, and agrochemicals with enhanced properties. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore and exploit the full potential of this powerful fluorinated compound in their quest for scientific innovation.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzotrifluoride Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluorobenzotrifluoride scaffold is a privileged motif in modern medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom and the trifluoromethyl group significantly influence the lipophilicity, metabolic stability, and binding affinity of molecules, making this scaffold a valuable building block in the design of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of this compound analogues and derivatives, focusing on detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

The strategic incorporation of fluorine into drug candidates can enhance pharmacokinetic and physicochemical properties.[3][4] The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability.[5] This guide will explore the synthesis of various derivatives, including key intermediates such as amino, bromo, and hydroxy-substituted 2-fluorobenzotrifluorides, and their subsequent functionalization through powerful synthetic methodologies.

Core Synthetic Methodologies

The synthesis of this compound analogues and derivatives primarily relies on two major strategies:

-

Direct Functionalization of a Pre-existing this compound Core: This involves reactions such as electrophilic aromatic substitution.

-

Derivatization of a Substituted this compound Precursor: This is the more common approach and utilizes powerful cross-coupling and nucleophilic substitution reactions to introduce a wide range of functional groups.

This guide will focus on the most versatile and widely employed methods, including the preparation of key precursors and their subsequent derivatization.

Synthesis of Key Precursor: 2-Bromo-5-fluorobenzotrifluoride

A crucial starting material for many derivatization reactions is 2-bromo-5-fluorobenzotrifluoride. Several synthetic routes to this compound have been reported.

A direct approach involves the bromination of m-fluorobenzotrifluoride using a brominating agent in the presence of sulfuric acid.

Experimental Protocol: [6]

-

In a 10L glass reactor, add 6.00 kg of 70% sulfuric acid.

-

Cool the reactor to below 30°C using a frozen brine bath.

-

Under stirring, add 0.66 kg of m-fluorobenzotrifluoride.

-

Heat the mixture to maintain a temperature of 45-50°C.

-

Add 0.80 kg of powdered potassium bromate in 10 batches over approximately 4 hours.

-

After the addition is complete, continue to stir at the same temperature for 2 hours.

-

Monitor the reaction by gas chromatography until completion.

-

Quench the reaction, extract with 3L of dichloromethane, wash with sodium sulfite solution, and then with an alkali solution.

-

After solvent removal, rectify the crude product to collect the fraction at 158-162°C / 760 mmHg.

Quantitative Data:

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| m-Fluorobenzotrifluoride | KBrO₃, H₂SO₄ | 45-50 | 6 | 93.9 | 99.2 | |

| m-Fluorobenzotrifluoride | KBrO₃, H₂SO₄ | 30-35 | 6 | 91.7 | 99.1 |

This route involves nitration, reduction, and a Sandmeyer-type reaction.[7]

Workflow Diagram:

References

- 1. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some 3-arylamino-5-aryloxymethyl[1,2,4]triazole derivatives and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Toxicology and Safety of 2-Fluorobenzotrifluoride

Disclaimer: Publicly available toxicological data for 2-fluorobenzotrifluoride is limited. This guide summarizes the existing safety information and outlines standard toxicological testing methodologies. The absence of comprehensive data necessitates a cautious approach to handling this chemical.

Introduction

This compound (CAS No. 392-85-8), also known as α,α,α,2-tetrafluorotoluene, is a fluorinated aromatic compound.[1] Its unique properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] However, a thorough understanding of its toxicological profile is essential for ensuring the safety of researchers, scientists, and drug development professionals. This technical guide provides a summary of the available toxicology and safety data for this compound and describes the standard experimental protocols for key toxicological assessments.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards associated with this compound are summarized in the table below.

Table 1: Summary of Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | Highly flammable liquid and vapor[3] |

| Skin corrosion/irritation | 2 | Causes skin irritation[3] |

| Serious eye damage/eye irritation | 2 | Causes serious eye irritation[3] |

| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation[3] |

General safety precautions when handling this compound include:

-

Keeping it away from heat, sparks, open flames, and hot surfaces.[1]

-

Using spark-proof tools and explosion-proof equipment.[1]

-

Storing it in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Avoiding contact with skin, eyes, and clothing.[1]

-

Using with adequate ventilation and avoiding inhalation.[1]

-

In case of fire, using water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish.[1]

Toxicological Data

Acute Toxicity

The only available study is an acute dermal toxicity study in rats.

Table 2: Acute Dermal Toxicity of this compound in Rats

| Species | Route | Dose Levels Tested | Observations | LD50 | Reference |

| Rat (Sprague Dawley Crl: CD(SD) BR) | Dermal | 200, 500, 1000, 2000 mg/kg body weight | All animals in the 2000 mg/kg group died within 15 days of dosing. | Not explicitly calculated, but mortality observed at 2000 mg/kg. | [4] |

Experimental Protocol: Acute Dermal Toxicity Study [4]

-

Test Guideline: Not explicitly stated, but the methodology aligns with general principles of acute dermal toxicity testing (e.g., OECD 402).

-

Animals: Sprague Dawley Crl: CD(SD) BR rats.

-

Housing: 5 animals/sex/cage in an air-conditioned room with a 12-hour light cycle.

-

Test Substance Application: The test article was applied to the skin under a gauze dressing moistened with 0.9% NaCl. The treated area was covered to prevent ingestion.

-

Exposure Duration: 24 hours.

-

Observation Period: 14 days for the 500 and 200 mg/kg groups, and 22 days for the 1000 mg/kg group.

-

Observations: Clinical signs were observed at 30 minutes, 2, 4, and 6 hours on the first day, and then twice daily. Body weight was recorded pre-trial and on days 8, 15, and/or 22. Gross pathology examinations were performed.

Genotoxicity

There is no specific data on the genotoxicity of this compound. Standard genotoxicity tests include the Ames test (bacterial reverse mutation assay), in vitro chromosome aberration test, and in vivo micronucleus test.

Experimental Protocol: In Vivo Micronucleus Assay (General Principles based on OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.

-

Animals: Typically rodents (mice or rats).

-

Dosing: Animals are treated with the test substance, usually at three dose levels, once or twice at 24-hour intervals.

-

Sample Collection: Bone marrow or peripheral blood is collected approximately 24 hours after the final dose.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

-

Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.[5][6]

Reproductive and Developmental Toxicity

No data is available on the reproductive or developmental toxicity of this compound. These endpoints are typically assessed using studies such as the Two-Generation Reproduction Toxicity Study (OECD 416).

Experimental Protocol: Two-Generation Reproduction Toxicity Study (General Principles based on OECD 416)

This study is designed to evaluate the effects of a test substance on male and female reproductive performance and the development of offspring over two generations.[7]

-

Animals: Typically rats.

-

Dosing: The test substance is administered daily to parental (P) generation animals before mating, during mating, and through gestation and lactation. Dosing continues for the first-generation (F1) offspring, who are then mated to produce a second generation (F2).

-

Parameters Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating behavior, fertility, and gestation length.

-

Offspring: Viability, clinical signs, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and F1 animals.

Carcinogenicity

There is no information available regarding the carcinogenic potential of this compound. Carcinogenicity studies are long-term bioassays, typically conducted over two years in rodents.

Toxicokinetics

No data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is available.

Conclusion

The available data on the toxicology of this compound is insufficient to perform a comprehensive risk assessment. The compound is known to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. An acute dermal toxicity study in rats indicated mortality at a high dose. However, critical data on acute oral and inhalation toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity are lacking. Professionals working with this chemical should adhere to strict safety protocols and handle it with caution until more comprehensive toxicological data becomes available. Further research is imperative to fully characterize the toxicological profile of this compound.

References

- 1. This compound(392-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 3. fishersci.com [fishersci.com]

- 4. dep.nj.gov [dep.nj.gov]

- 5. criver.com [criver.com]

- 6. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluorobenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-fluorobenzotrifluoride (also known as o-trifluoromethylfluorobenzene or α,α,α,2-tetrafluorotoluene) as a versatile and advantageous solvent for a variety of organic reactions. Its unique combination of properties, including high thermal stability, low reactivity, and a moderate polarity, makes it an excellent alternative to more traditional and often more hazardous solvents.[1] This document details its physical and chemical properties, safety information, and provides protocols for its application in key organic transformations.

Introduction to this compound as a Solvent

This compound is a colorless liquid with a characteristic odor.[2] It is part of a class of fluorinated aromatic compounds that have gained prominence as "greener" solvents in organic synthesis.[3][4] Its trifluoromethyl group imparts unique solubility characteristics, allowing it to dissolve a wide range of organic compounds, including both standard organic molecules and highly fluorinated substances.[3][5] This property, combined with its inertness towards many reaction conditions, makes it a valuable medium for ionic, transition-metal catalyzed, and thermal reactions.[3][4]

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 392-85-8 | [6] |

| Molecular Formula | C₇H₄F₄ | [6] |

| Molecular Weight | 164.10 g/mol | [6] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 116-117 °C | [2] |

| Melting Point | -57 °C | [2] |

| Density | 1.324 g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.379 (at 20 °C) | [2] |

| Flash Point | 12 °C | [2] |

| Solubility in Water | Insoluble | [2][6] |

| Solubility in Organic Solvents | Soluble in most common organic solvents (e.g., ethanol, ether, acetone) | [2] |

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate care.[6] Vapors may form explosive mixtures with air. It is crucial to work in a well-ventilated area, away from heat, sparks, and open flames.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly closed container in a cool, dry place.[6]

In case of exposure:

-

Skin contact: Wash the affected area with plenty of soap and water.[6]

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.[6] In all cases of significant exposure, seek immediate medical attention.[6]

Applications in Organic Reactions

While specific literature detailing extensive use of this compound as a primary solvent for a wide range of named reactions is still emerging, its parent compound, benzotrifluoride (BTF), and other fluorinated solvents have been successfully employed in numerous transformations. The protocols provided below are based on established procedures for these reaction types and can be adapted for use with this compound, which is expected to offer similar or enhanced performance due to its properties.

Palladium-Catalyzed Cross-Coupling Reactions

This compound's inertness and ability to dissolve a variety of substrates and catalysts make it a promising solvent for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[7]

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[8] The use of a stable, higher-boiling point solvent like this compound can be advantageous, particularly for less reactive aryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions (Note: The following data is illustrative and based on typical conditions for similar substrates. Optimization for specific substrates in this compound is recommended.)

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methylphenylboronic acid | 4-Methyl-4'-nitrobiphenyl | >85 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | >80 |